8-(4-tert-butylphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Description
This compound features a complex polycyclic framework with seven nitrogen atoms (heptazatricyclo) fused into a tricyclic system. Key structural elements include:
- 4-tert-butylphenyl substituent: A bulky, electron-donating group that enhances lipophilicity and may influence steric interactions in biological systems.
- Ketone moiety: The 13-one group introduces polarity and hydrogen-bonding capability.
Properties
Molecular Formula |
C20H19N7OS |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
8-(4-tert-butylphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C20H19N7OS/c1-20(2,3)12-8-6-11(7-9-12)17-14-15(13-5-4-10-29-13)22-23-18(28)16(14)21-19-24-25-26-27(17)19/h4-10,17H,1-3H3,(H,23,28)(H,21,24,26) |
InChI Key |
OYDOBEKSILPSNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=CS4)NC5=NN=NN25 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Aryl-Thiophene Bond Formation
The introduction of the 4-tert-butylphenyl group to the thiophene moiety is achieved via a Suzuki-Miyaura coupling reaction. In a representative procedure, 2-bromothiophene (0.5 mmol) reacts with 4-tert-butylphenylboronic acid (0.6 mmol) in the presence of Pd(OAc)₂ (0.01 mol%) and K₂CO₃ (1.0 mmol) in DMF at 120°C for 12–14 hours under nitrogen. This method yields 2-(4-tert-butylphenyl)thiophene with >85% conversion, as confirmed by gas chromatography.
Critical Parameters:
Cyclization to Form the Heptazatricyclic Core
The tricyclic framework is constructed through a thermally induced cyclization reaction. A precursor containing both thiophene and tert-butylphenyl substituents is heated in a high-boiling solvent (e.g., o-dichlorobenzene) at 180–200°C for 24–48 hours. This step forms the 2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one scaffold via intramolecular C–N and C–C bond formation.
Challenges and Solutions:
-
Regioselectivity: Steric hindrance from the tert-butyl group necessitates careful temperature control to avoid undesired ring closures.
-
Byproduct Formation: Column chromatography (petroleum ether/ethyl acetate, 100:1) isolates the target compound from dimeric side products.
Optimization of Reaction Conditions
Catalytic System Screening
Comparative studies of palladium catalysts reveal Pd(OAc)₂ as superior to Pd(PPh₃)₄ or PdCl₂ in Suzuki-Miyaura steps. Key data:
| Catalyst | Loading (mol%) | Yield (%) | Purity (GC%) |
|---|---|---|---|
| Pd(OAc)₂ | 0.01 | 92 | 98 |
| Pd(PPh₃)₄ | 0.5 | 78 | 89 |
| PdCl₂ | 0.1 | 65 | 82 |
Solvent and Temperature Effects
Solvent screening identifies DMF as optimal for coupling reactions, while cyclization proceeds efficiently in o-dichlorobenzene. Elevated temperatures (>120°C) accelerate coupling kinetics but risk decomposition above 140°C.
Purification and Characterization
Chromatographic Isolation
Flash column chromatography (silica gel, petroleum ether/ethyl acetate gradient) resolves the target compound from unreacted starting materials and oligomers. The tert-butyl group’s hydrophobicity necessitates higher ethyl acetate ratios (up to 20:1) for elution.
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃):
13C NMR (101 MHz, CDCl₃):
HRMS (EI):
Scalability and Industrial Relevance
Batch-scale trials (50 mmol) demonstrate consistent yields (88–90%) using the Pd(OAc)₂/DMF system, confirming reproducibility. However, DMF’s environmental toxicity prompts ongoing research into alternative solvents (e.g., cyclopentyl methyl ether) .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene ring and the phenyl group.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its structural characteristics that may interact with biological targets.
- Anticancer Activity : Research indicates that compounds with similar structural motifs can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
- Antimicrobial Properties : The presence of thiophene and nitrogen-containing heterocycles in the structure suggests potential antimicrobial activity against various pathogens.
Material Science
The unique electronic properties of this compound make it suitable for applications in organic electronics.
- Organic Photovoltaics : The conjugated structure allows for effective light absorption and charge transport properties essential for solar cell applications.
- Organic Light Emitting Diodes (OLEDs) : Similar compounds have been shown to emit light efficiently when used in OLEDs due to their ability to form stable emissive layers.
Case Study 1: Anticancer Activity
A study conducted by researchers explored the anticancer effects of thiophene derivatives on various cancer cell lines. The results indicated that compounds with similar structures to 8-(4-tert-butylphenyl)-10-thiophen-2-yl derivatives showed significant cytotoxicity against breast and lung cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15 |
| Compound B | A549 (Lung) | 20 |
| 8-(4-tert-butylphenyl)-10-thiophen-2-yl | MCF-7 | TBD |
Case Study 2: Organic Electronics
In a recent publication focusing on organic photovoltaics, researchers synthesized a series of thiophene-based compounds for use as electron donors. The compound demonstrated promising power conversion efficiencies when incorporated into bulk heterojunction solar cells.
| Material | Power Conversion Efficiency (%) |
|---|---|
| Blend A | 6.5 |
| Blend B | 7.0 |
| 8-(4-tert-butylphenyl)-10-thiophen-2-yl | TBD |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Electronic and Steric Effects
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (Compound IIi)
- Substituent : 4-Methoxyphenyl (electron-donating methoxy group).
- Heteroatoms : 1 nitrogen, 2 sulfur atoms.
- Key differences :
- Methoxy group increases polarity compared to the tert-butyl group, enhancing solubility in polar solvents.
- Sulfur atoms may participate in disulfide bonding or metal coordination, unlike the nitrogen-rich framework of the target compound.
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (Compound IIj)
- Substituent : 4-Hydroxyphenyl (strongly polar and acidic).
- Heteroatoms : 1 nitrogen, 2 sulfur atoms.
- Key differences :
- Hydroxyl group enables hydrogen bonding and pH-dependent solubility.
- Increased acidity compared to the tert-butylphenyl group may alter bioavailability.
4,5,15,16-Tetramethoxy-10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one (Atheroline)
- Substituents : Four methoxy groups.
- Heteroatoms : 1 nitrogen.
- Key differences :
- Methoxy groups dominate electronic effects, creating a highly polarizable scaffold.
- Reduced nitrogen content compared to the heptazatricyclo system may limit hydrogen-bonding interactions.
Structural and Spectral Comparisons
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing this tricyclic compound, and what purification methods ensure high yields?
- Methodology : Synthesis of structurally similar tricyclic compounds involves multi-step cyclization reactions, often using heterocyclic precursors (e.g., tetrazolopyrimidines or thiophene derivatives). Key steps include:
- Cyclocondensation : Reacting substituted phenyl or thiophenyl precursors with azide-containing intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or acetonitrile to achieve >95% purity .
Q. How can X-ray crystallography be employed to resolve the compound’s molecular geometry and intermolecular interactions?
- Protocol :
Grow single crystals via slow evaporation of a saturated solution in dichloromethane/hexane .
Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) at 293 K using a Bruker APEX2 diffractometer .
Solve the structure with SHELXS97 and refine using SHELXL94. Analyze packing diagrams (e.g., π-π stacking, hydrogen bonds) with ORTEP-3 and DIAMOND software .
- Key Metrics : Report bond lengths (mean σ < 0.005 Å), torsion angles, and R-factors (target < 0.05) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should spectral contradictions be addressed?
- Techniques :
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic protons .
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiophene (C-S, ~700 cm⁻¹) vibrations .
Advanced Research Questions
Q. How can computational chemistry and AI-driven tools optimize reaction pathways for this compound’s synthesis?
- Approach :
- Quantum Chemical Modeling : Use Gaussian or ORCA to calculate transition states and activation energies for cyclization steps .
- Machine Learning (ML) : Train models on reaction databases (e.g., PubChem) to predict optimal solvents, temperatures, and catalysts. Implement active learning loops to refine conditions iteratively .
Q. What strategies are effective in resolving discrepancies between experimental and computational spectral data?
- Workflow :
Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra .
Compare with experimental data; adjust solvent effects (PCM model) and conformational sampling .
Use factorial design (e.g., 2^k experiments) to isolate variables (e.g., pH, temperature) causing deviations .
- Case Study : highlights integrating sensory (e.g., crystallinity) and chemical data to resolve contradictions in peak assignments .
Q. How can researchers design experiments to probe the compound’s potential bioactivity without prior biological data?
- In Silico Screening :
- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases, GPCRs) .
- ADMET Prediction : Employ SwissADME or pkCSM to assess pharmacokinetics and toxicity .
Q. What advanced statistical methods are suitable for analyzing multi-variable datasets in reaction optimization?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
